![molecular formula C10H10ClN5O2 B14133341 [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate: is a chemical compound that features a chlorophenyl group, a tetrazole ring, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring. The final step involves the reaction of the tetrazole derivative with ethyl chloroformate to yield the carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorophenol derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products:
Oxidation: Chlorophenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The carbamate moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate: can be compared to other tetrazole-containing compounds such as losartan and valsartan, which are used as antihypertensive agents.
Triazole derivatives: Compounds like fluconazole and itraconazole, which contain a triazole ring, share some structural similarities and are used as antifungal agents.
Uniqueness: The uniqueness of this compound lies in its combination of a chlorophenyl group, a tetrazole ring, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H10ClN5O2 |
|---|---|
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate |
InChI |
InChI=1S/C10H10ClN5O2/c11-8-4-2-1-3-7(8)9(18-10(12)17)5-16-14-6-13-15-16/h1-4,6,9H,5H2,(H2,12,17) |
Clé InChI |
GFHAXPJGXSQLPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CN2N=CN=N2)OC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


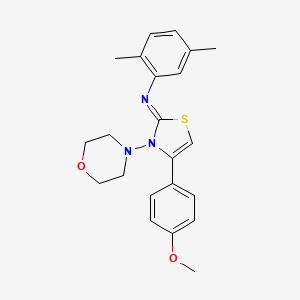
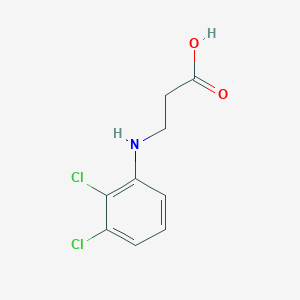
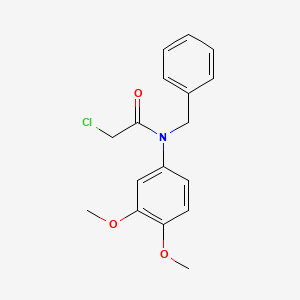
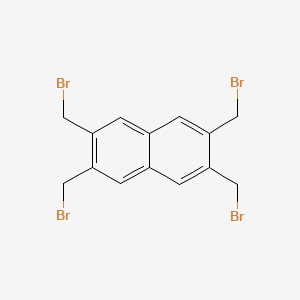
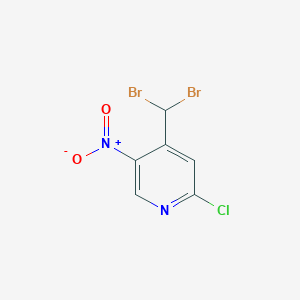
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)

![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
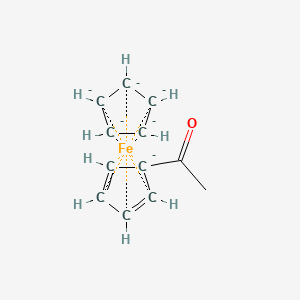
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)

